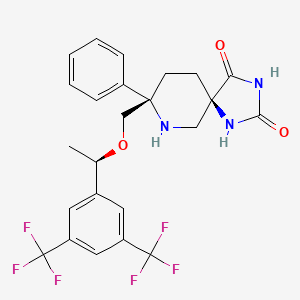
ビンデシン
概要
説明
ビンブラスチンやビンクリスチンなどの他のビンカアルカロイドと同様に、ビンデシンは有糸分裂の阻害剤であり、化学療法薬として使用されます . 主に白血病、リンパ腫、メラノーマ、乳がん、肺がんなどのさまざまな悪性腫瘍の治療に使用されます .
2. 製法
合成経路と反応条件: ビンデシンは、一連の化学反応によってビンブラスチンから合成されます。 このプロセスには、特定の官能基の除去と、分子の構造を修飾するための他の官能基の添加が含まれます . 主要なステップには以下が含まれます。
脱アセチル化: ビンブラスチンからのアセチル基の除去。
カルバモイル化: ビンデシンを形成するためにカルバモイル基を導入する.
工業的生産方法: ビンデシンの工業的生産には、カタルランサス・ローゼウスからのビンブラスチンの抽出、それに続くビンデシンを生成するための化学的修飾が含まれます . このプロセスは、最終製品の高い収率と純度を確保するために最適化されています。
作用機序
ビンデシンは、微小管の形成に不可欠なタンパク質であるチューブリンに結合することによって効果を発揮します . チューブリンの重合を阻害することにより、ビンデシンは有糸分裂紡錘体の形成を阻害し、有糸分裂期で細胞分裂を停止させます . このメカニズムは、急速に分裂する癌細胞に対して特に効果的です .
6. 類似の化合物との比較
ビンデシンは、ビンブラスチン、ビンクリスチン、ビノレルビンなどの他のビンカアルカロイドと比較されます . これらの化合物はすべて同様の作用機序を共有していますが、ビンデシンは化学構造と薬理学的特性が異なります . たとえば:
ビンブラスチン: エステル基を含みますが、ビンデシンはアミド基を含みます。
ビンクリスチン: ビンブラスチンやビンデシンに存在するアセチル基がありません。
ビノレルビン: ビンデシンとは異なる側鎖構造を持っています.
科学的研究の応用
Vindesine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of vinca alkaloids.
Biology: Investigated for its effects on cell division and apoptosis.
Medicine: Extensively used in chemotherapy protocols for treating various cancers.
Industry: Employed in the development of new anticancer drugs and formulations.
生化学分析
Biochemical Properties
Vindesine inhibits the polymerization of tubulin , a protein that forms the microtubules of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to mitotic arrest and cell death .
Cellular Effects
Vindesine’s effects on cells are primarily due to its disruption of microtubule dynamics. This disruption can lead to mitotic arrest, preventing cell division and leading to cell death . This makes Vindesine effective against rapidly dividing cells, such as cancer cells.
Molecular Mechanism
Vindesine exerts its effects at the molecular level by binding to tubulin, inhibiting its polymerization . This prevents the formation of microtubules, structures essential for cell division, intracellular transport, and maintaining cell shape .
Temporal Effects in Laboratory Settings
Vindesine has a terminal half-life of 24 hours . Its effects on cellular function, such as mitotic arrest and cell death, can therefore be observed over this time period in in vitro or in vivo studies .
Dosage Effects in Animal Models
The maximal tolerated dose of Vindesine is 4-5 mg/m^2/week, with the dose-limiting toxicity being myelosuppression . This indicates that the effects of Vindesine can vary with different dosages, and high doses may lead to toxic or adverse effects.
Transport and Distribution
Vindesine is likely transported and distributed within cells and tissues through the bloodstream, given its use as a chemotherapeutic agent . The specific transporters or binding proteins it interacts with are not well known.
Subcellular Localization
Vindesine’s primary target, tubulin, is located in the cytoplasm of cells . Therefore, Vindesine is likely to be localized to the cytoplasm where it can interact with tubulin and disrupt microtubule dynamics .
準備方法
Synthetic Routes and Reaction Conditions: Vindesine is synthesized from vinblastine through a series of chemical reactions. The process involves the removal of specific functional groups and the addition of others to modify the molecular structure . The key steps include:
Desacetylation: Removal of the acetyl group from vinblastine.
Carbamoylation: Introduction of a carbamoyl group to form vindesine.
Industrial Production Methods: The industrial production of vindesine involves the extraction of vinblastine from Catharanthus roseus, followed by its chemical modification to produce vindesine . The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
反応の種類: ビンデシンは、以下を含むさまざまな化学反応を受けます。
酸化: ビンデシンは、異なる誘導体を形成するために酸化することができます。
還元: 還元反応は、ビンデシン分子の官能基を修飾することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アルキル化剤.
形成された主な生成物: これらの反応から形成される主な生成物には、薬理学的特性が修飾されたさまざまなビンデシン誘導体が含まれます .
4. 科学研究の応用
ビンデシンは、以下を含む幅広い科学研究の応用を持っています。
化学: ビンカアルカロイドの化学的挙動を研究するためのモデル化合物として使用されています。
生物学: 細胞分裂とアポトーシスへの影響について調査されています。
類似化合物との比較
Vindesine is compared with other vinca alkaloids such as vinblastine, vincristine, and vinorelbine . While all these compounds share a similar mechanism of action, vindesine is unique in its chemical structure and pharmacological properties . For example:
Vinblastine: Contains an ester group, whereas vindesine has an amide group.
Vincristine: Lacks the acetyl group present in vinblastine and vindesine.
Vinorelbine: Has a different side chain structure compared to vindesine.
These differences contribute to variations in their clinical efficacy, side effects, and therapeutic applications .
特性
IUPAC Name |
methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H55N5O7/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50)/t25-,34+,35-,36-,39+,40-,41-,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJUWIANJFBDHT-KOTLKJBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H55N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023739 | |
| Record name | Vindesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
753.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.00e-02 g/L | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vindesine causes the arrest of cells in metaphase mitosis. It is three times more potent than vincristine and nearly 10 times more potent than vinblastine in causing mitotic arrest in in vitro studies at doses designed to arrest from 10 to 15% of the cells in mitosis.Vindesine and vincristine are approximately equipotent at dose levels that arrest 40 to 50% of the cells in mitosis. Unlike vinblastine, vindesine produces very few postmetaphase cells.Vindesine has demonstrated activity in patients who have relapsed while receiving multiple-agent treatment that included vincristine. Toxic doses of vindesine given to male and female rats have not affected fertility. | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystal from ethanol-methanol | |
CAS No. |
53643-48-4, 59917-39-4 | |
| Record name | Vindesine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vindesine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vindesine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-232 °C, 230 - 232 °C | |
| Record name | VINDESINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6961 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vindesine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014454 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of vindesine?
A: Vindesine, a vinca alkaloid, primarily targets tubulin, a protein crucial for microtubule formation. [, , , , ]
Q2: How does vindesine binding to tubulin affect cellular processes?
A: Vindesine binds to tubulin dimers, primarily at the vinca alkaloid binding site, disrupting microtubule assembly and dynamics. [, ] This interference with microtubule formation disrupts essential cellular functions such as mitosis, intracellular transport, and cell morphology maintenance, ultimately leading to cell cycle arrest and apoptosis. [, , , ]
Q3: Does the interaction of vindesine with tubulin differ from other vinca alkaloids?
A: While all vinca alkaloids bind to tubulin, subtle differences in their binding affinities and interactions lead to variations in potency and efficacy. [, , ] For example, in vitro studies comparing vindesine to vincristine and vinblastine demonstrated that despite similar potency in inhibiting microtubule assembly, vindesine exhibited higher potency in inhibiting cell proliferation in certain cell lines. []
Q4: What is the molecular formula and weight of vindesine?
A: Vindesine has a molecular formula of C43H55N5O7 and a molecular weight of 753.94 g/mol. []
Q5: Are there any specific challenges related to the stability of vindesine formulations?
A: Vindesine's stability in solution is a known concern. While research on specific degradation pathways is limited in the provided papers, they highlight the need for careful formulation strategies to ensure optimal stability and bioavailability. []
Q6: How do structural modifications of vindesine affect its activity?
A: Research indicates that even minor structural modifications to vindesine can significantly impact its antitumor activity and toxicity profile. [, ] For instance, replacing the C23 ester group in the vindoline moiety with an amide group led to the development of vindesine, which exhibits an activity spectrum closer to vincristine than its parent compound, vinblastine. []
Q7: Are there any known structural modifications that improve vindesine's therapeutic index?
A: While specific structural modifications to enhance the therapeutic index of vindesine are not extensively discussed in the provided papers, they emphasize the importance of exploring structure-activity relationships to optimize the drug's efficacy and safety profile. [, , ] Further research focusing on targeted structural modifications could potentially lead to the development of vindesine analogs with improved therapeutic properties.
Q8: How is vindesine metabolized and excreted from the body?
A: Vindesine is primarily metabolized in the liver and excreted mainly through the bile. [, ] Its metabolites are poorly reabsorbed in the gastrointestinal tract. []
Q9: What types of cancer cells have shown sensitivity to vindesine in preclinical studies?
A: Preclinical studies demonstrate vindesine's effectiveness against various cancer cell lines, including leukemia (L1210), melanoma (B16), and esophageal cancer cells. [, , ] These studies highlighted vindesine's ability to inhibit cell proliferation and induce apoptosis in these cancer models.
Q10: Have any animal models been used to evaluate the efficacy of vindesine?
A: Yes, several animal models, including mice bearing L1210 leukemia, EMT6 solid tumors, and solid tumors induced by hepatoma tissue culture cells in rats, have been employed to assess vindesine's efficacy. [, ] Notably, combination therapies involving vindesine and other chemotherapeutic agents, such as Adriamycin or alpha-difluoromethylornithine (DFMO), exhibited enhanced antitumor effects compared to single-agent treatments in these models. []
Q11: Has vindesine shown promising results in clinical trials for any specific cancer types?
A: Clinical trials have explored vindesine's efficacy in treating various cancers, including non-small cell lung cancer, acute lymphocytic leukemia, and malignant melanoma. [, , , , , , , ] While vindesine demonstrated activity against these cancers, its clinical use has been limited due to factors like toxicity and the emergence of alternative treatment options.
Q12: What are the known mechanisms of resistance to vindesine?
A: One key mechanism of vindesine resistance involves the overexpression of the multidrug resistance gene (MDR1), which encodes P-glycoprotein, a drug efflux pump. [] This pump actively removes vindesine and other drugs from cancer cells, reducing intracellular drug accumulation and limiting their efficacy.
Q13: Does cross-resistance exist between vindesine and other vinca alkaloids?
A: While vindesine generally exhibits a similar mechanism of action to other vinca alkaloids like vincristine and vinblastine, cross-resistance can occur. [, , ] This cross-resistance might stem from shared mechanisms like MDR1 overexpression or mutations in the tubulin binding site.
Q14: What are the primary side effects associated with vindesine treatment?
A: Vindesine treatment is commonly associated with myelosuppression (decreased bone marrow activity), potentially leading to leukopenia (low white blood cell count) and thrombocytopenia (low platelet count). [, , , ] Neurotoxicity, manifesting as peripheral neuropathy (damage to nerves outside the brain and spinal cord), is another significant side effect of vindesine. [, , , ]
Q15: Are there any known drug interactions that can exacerbate vindesine's toxicity?
A: Co-administration of vindesine with itraconazole, an antifungal medication, has been reported to enhance vindesine-induced neurotoxicity. [] This interaction highlights the importance of carefully considering potential drug interactions when administering vindesine.
Q16: Have any specific drug delivery strategies been explored to improve vindesine's therapeutic index?
A: While the provided papers primarily focus on vindesine's conventional administration routes (e.g., intravenous), they acknowledge the potential of exploring novel drug delivery systems to enhance its efficacy and minimize toxicity. [, , ] Future research could investigate strategies like nanoparticle-based delivery or antibody-drug conjugates to achieve targeted delivery and improve vindesine's therapeutic index.
Q17: Are there any known biomarkers for predicting vindesine response or toxicity?
A: Although the provided research does not delve into specific biomarkers for predicting vindesine response or toxicity, it emphasizes the need for identifying reliable biomarkers. [] Future research exploring potential genetic or proteomic biomarkers could potentially enable personalized treatment strategies and improve patient outcomes.
Q18: What analytical techniques are commonly employed to characterize and quantify vindesine?
A: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for analyzing vindesine and its related substances. [] This method allows for the separation and quantification of vindesine in various matrices, including pharmaceutical formulations and biological samples.
Q19: Are there alternative chemotherapeutic agents that are commonly used in place of vindesine?
A: The clinical use of vindesine has declined due to the emergence of newer, more effective chemotherapeutic options. [] Alternatives often depend on the specific cancer type being treated.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


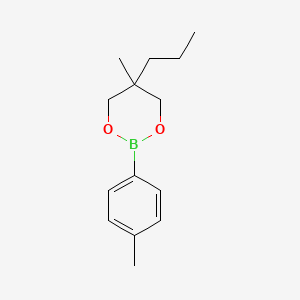
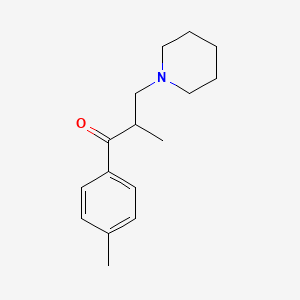




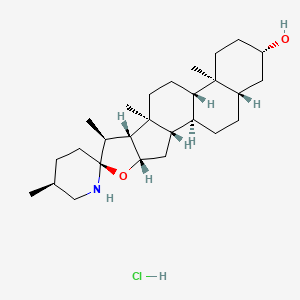
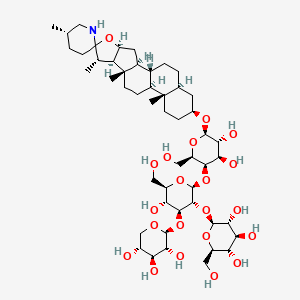
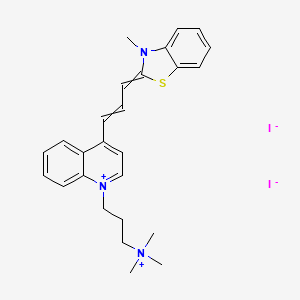
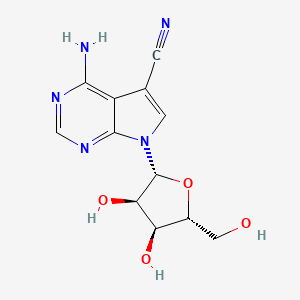

![(S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B1682992.png)

